N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene ring system, for example, is known to interact with various biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N1-cyclohexyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- N1-cyclohexyl-2-[{2-[(4-chlorophenyl)thio]acetyl}(methyl)amino]benzamide
Uniqueness
N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, is associated with a range of pharmacological activities, making this compound a valuable subject for further research .
Properties
IUPAC Name |
N'-cyclohexyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h4,7,12,15-16H,1-3,5-6,8-11,13-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRPJPQUJHEHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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